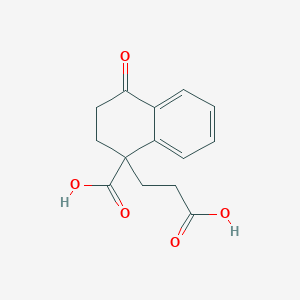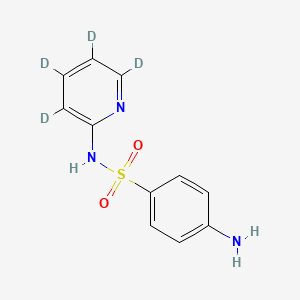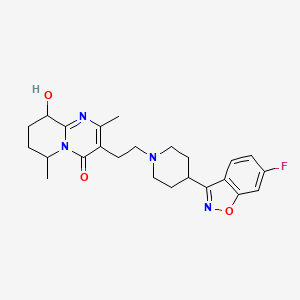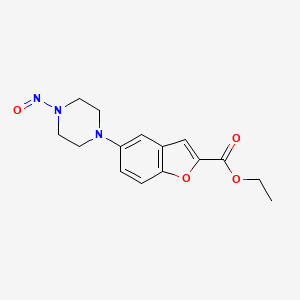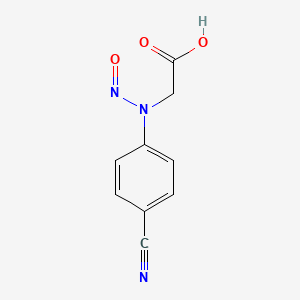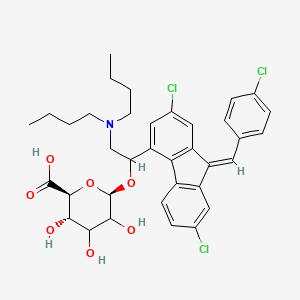
Lumefantrine beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumefantrine beta-D-Glucuronide is a metabolite of lumefantrine, an antimalarial drug used in combination with artemether to treat uncomplicated malaria caused by Plasmodium falciparum . This compound is formed through the glucuronidation process, where lumefantrine is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lumefantrine beta-D-Glucuronide involves the glucuronidation of lumefantrine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Lumefantrine beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating lumefantrine. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase and is typically carried out at acidic pH and moderate temperatures. The major product of this reaction is lumefantrine .
Wissenschaftliche Forschungsanwendungen
Lumefantrine beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of lumefantrine in the body.
Drug Development: Understanding its formation and clearance helps in optimizing dosing regimens for lumefantrine-based therapies.
Toxicology: It is used to assess the safety and potential side effects of lumefantrine.
Wirkmechanismus
The exact mechanism of action of lumefantrine beta-D-Glucuronide is not well understood. it is believed to be inactive and primarily serves as a means to enhance the excretion of lumefantrine from the body . Lumefantrine itself inhibits the formation of beta-hematin by forming a complex with hemin, thereby disrupting the parasite’s ability to detoxify heme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Artemether: Often used in combination with lumefantrine for its rapid onset of action.
Halofantrine: Another antimalarial drug with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness
Lumefantrine beta-D-Glucuronide is unique in its role as a metabolite that facilitates the excretion of lumefantrine. Unlike other similar compounds, it does not have direct antimalarial activity but is crucial for the pharmacokinetics of lumefantrine .
Eigenschaften
Molekularformel |
C36H40Cl3NO7 |
|---|---|
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1 |
InChI-Schlüssel |
YYRVPOHAOANQSD-CMPFFBKPSA-N |
Isomerische SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
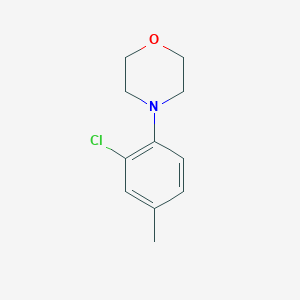
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
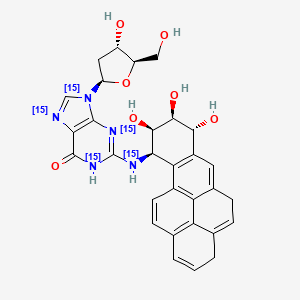
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)


